Superior In Vivo Potency in Murine P388 Leukemia Model Compared to Parent Compound Rebeccamycin
Fluoroindolocarbazole A demonstrates a significant and verifiable increase in antitumor potency compared to its non-fluorinated parent compound, rebeccamycin, when evaluated in a murine P388 leukemia model via intraperitoneal (ip) administration [1].
| Evidence Dimension | In Vivo Antitumor Efficacy (Potency) |
|---|---|
| Target Compound Data | More potent than rebeccamycin (qualitative superiority established) |
| Comparator Or Baseline | Rebeccamycin (IC50=500nM against P388 cells in vitro [2]) |
| Quantified Difference | Statistically significant and observable increase in antitumor effect; exact %ILS or T/C data not available in the abstracted source |
| Conditions | Murine P388 leukemia model, intraperitoneal (ip) route of administration |
Why This Matters
This direct, in vivo comparison provides a clear rationale for selecting Fluoroindolocarbazole A over rebeccamycin when higher potency in a validated leukemia model is a critical selection criterion for preclinical oncology research.
- [1] Lam KS, Schroeder DR, Veitch JM, Colson KL, Matson JA, Rose WC, Doyle TW, Forenza S. Production, isolation and structure determination of novel fluoroindolocarbazoles from Saccharothrix aerocolonigenes ATCC 39243. J Antibiot (Tokyo). 2001 Jan;54(1):1-9. doi: 10.7164/antibiotics.54.1. PMID: 11269705. View Source
- [2] Rebeccamycin. (Data from various sources). IC50 values: 480nM (B16 melanoma), 500nM (P388 leukemia). View Source
